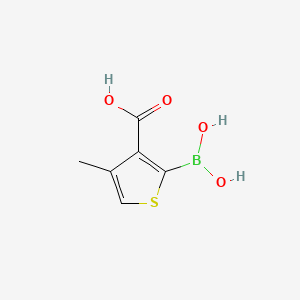

2-Borono-4-methylthiophene-3-carboxylic acid

Description

2-Borono-4-methylthiophene-3-carboxylic acid is a boronic acid-functionalized thiophene derivative with a methyl group at the 4-position and a carboxylic acid moiety at the 3-position. The carboxylic acid group contributes to solubility in polar solvents and enables further derivatization.

Properties

Molecular Formula |

C6H7BO4S |

|---|---|

Molecular Weight |

186.00 g/mol |

IUPAC Name |

2-borono-4-methylthiophene-3-carboxylic acid |

InChI |

InChI=1S/C6H7BO4S/c1-3-2-12-5(7(10)11)4(3)6(8)9/h2,10-11H,1H3,(H,8,9) |

InChI Key |

HEFBPCSDPFNVOS-UHFFFAOYSA-N |

Canonical SMILES |

B(C1=C(C(=CS1)C)C(=O)O)(O)O |

Origin of Product |

United States |

Preparation Methods

General Synthetic Strategy

The synthesis of this compound typically involves two major transformations:

- Introduction of the carboxylic acid group at the 3-position of 4-methylthiophene.

- Installation of the boronic acid group at the 2-position of the thiophene ring.

These steps require selective lithiation and electrophilic substitution reactions or transition-metal-catalyzed borylation reactions to achieve regioselectivity and functional group compatibility.

Synthesis of 4-Methylthiophene-3-carboxylic Acid as a Key Intermediate

A crucial precursor to this compound is 4-methylthiophene-3-carboxylic acid. One reliable method to prepare this intermediate involves the lithiation of 3-bromo-4-methylthiophene followed by carbonation with carbon dioxide.

Table 1: Preparation of 4-Methylthiophene-3-carboxylic Acid

| Step | Reagents & Conditions | Description | Yield |

|---|---|---|---|

| 1 | 3-Bromo-4-methylthiophene, n-butyllithium (1.6 M in hexane), THF/hexane, -78 °C, 30 min | Directed lithiation at 3-position | - |

| 2 | Carbon dioxide gas bubbled through reaction mixture at -78 °C for 20 min | Carboxylation to form carboxylate intermediate | - |

| 3 | Quenching with 1 M NaOH, acidification to pH ~5, extraction with DCM | Isolation of 4-methylthiophene-3-carboxylic acid | 70% |

Analysis of Preparation Methods

Advantages and Limitations

| Method | Advantages | Limitations |

|---|---|---|

| Directed Lithiation and Carboxylation | High regioselectivity; well-established; good yields | Requires low temperature and moisture-free conditions; sensitive reagents |

| Metalation and Boronation | Direct installation of boronic acid; versatile | Multi-step; sensitive to air and moisture; requires careful control |

| Transition-Metal Catalyzed C–H Borylation | Operationally simple; mild conditions; no prefunctionalization | Catalyst cost; possible side reactions; regioselectivity challenges |

| Deoxygenative Borylation of Carboxylic Acids | Metal-free; novel; direct conversion | Limited substrate scope demonstrated; requires high temperature and specific solvents |

Mechanistic Insights

- Lithiation-based methods rely on the acidity and directing effects of substituents to achieve regioselective metalation.

- Transition-metal catalysis exploits catalyst-ligand interactions to activate C–H bonds selectively.

- Deoxygenative borylation involves sequential cleavage of C–O bonds in the carboxyl group, forming acylboron intermediates, which then convert to boronic acid derivatives.

Chemical Reactions Analysis

Types of Reactions: 2-Borono-4-methylthiophene-3-carboxylic acid primarily undergoes reactions typical of boronic acids, including:

Suzuki-Miyaura Coupling: This reaction forms carbon-carbon bonds by coupling the boronic acid with aryl or vinyl halides in the presence of a palladium catalyst and a base.

Oxidation: The boronic acid group can be oxidized to form the corresponding alcohol or phenol derivatives.

Substitution: The boronic acid group can participate in nucleophilic substitution reactions, replacing the boronic acid with other functional groups.

Common Reagents and Conditions:

Suzuki-Miyaura Coupling: Palladium catalysts (e.g., Pd(PPh3)4), bases (e.g., K2CO3), and solvents (e.g., toluene, ethanol).

Oxidation: Oxidizing agents such as hydrogen peroxide or sodium perborate.

Substitution: Various nucleophiles depending on the desired substitution product.

Major Products:

Suzuki-Miyaura Coupling: Biaryl compounds.

Oxidation: Alcohols or phenols.

Substitution: Functionalized thiophene derivatives.

Scientific Research Applications

2-Borono-4-methylthiophene-3-carboxylic acid has diverse applications in scientific research:

Biology: Potential use in the synthesis of biologically active molecules and pharmaceuticals.

Medicine: Investigated for its role in drug development, particularly in creating compounds with therapeutic potential.

Industry: Utilized in the production of advanced materials, including polymers and electronic components.

Mechanism of Action

The mechanism of action of 2-Borono-4-methylthiophene-3-carboxylic acid in Suzuki-Miyaura coupling involves several key steps:

Oxidative Addition: The palladium catalyst inserts into the carbon-halogen bond of the aryl or vinyl halide.

Transmetalation: The boronic acid transfers its organic group to the palladium complex.

Reductive Elimination: The palladium complex forms the new carbon-carbon bond and regenerates the palladium catalyst.

Comparison with Similar Compounds

Comparison with Similar Thiophene-Based Compounds

Below is a comparative analysis of structurally related thiophene derivatives, focusing on substituents, molecular properties, and applications.

Structural and Functional Group Comparisons

| Compound Name | Substituents (Positions) | Molecular Formula | Molar Mass (g/mol) | Key Functional Features |

|---|---|---|---|---|

| 2-Borono-4-methylthiophene-3-carboxylic acid | –B(OH)₂ (2), –CH₃ (4), –COOH (3) | C₆H₅BO₄S* | ~187.97* | Boronic acid for cross-coupling |

| Thiophene-2-carboxylic acid | –COOH (2) | C₅H₄O₂S | 128.15 | Basic thiophene-carboxylic acid |

| 5-(4-Fluorophenyl)-3-(tosylamino)thiophene-2-carboxylic acid | –C₆H₄F (5), –NHTs (3), –COOH (2) | C₁₈H₁₄FNO₄S₂ | 407.43 | Sulfonamide, fluorophenyl for bioactivity |

| 2-Amino-5-benzyl-4-methylthiophene-3-carboxamide | –NH₂ (2), –CH₂C₆H₅ (5), –CONH₂ (3) | C₁₃H₁₄N₂OS | 262.33 | Amino and benzyl groups for drug design |

| 4-Bromo-2-thiophenecarboxylic acid | –Br (4), –COOH (2) | C₅H₃BrO₂S | 207.05 | Bromine for electrophilic substitution |

*Theoretical values based on molecular formula.

Physicochemical Properties

- Acidity: The carboxylic acid in this compound is likely more acidic than non-electron-withdrawing substituted analogs (e.g., 2-Amino-5-benzyl-4-methylthiophene-3-carboxamide) due to the electron-withdrawing borono group.

- Solubility: Methyl and borono groups may reduce aqueous solubility compared to Thiophene-2-carboxylic acid but improve organic solvent compatibility.

- Thermal Stability : Boronic acids are generally moisture-sensitive, requiring anhydrous conditions, whereas brominated or sulfonamide derivatives (e.g., 4-Bromo-2-thiophenecarboxylic acid) are more stable .

Biological Activity

2-Borono-4-methylthiophene-3-carboxylic acid is a compound of increasing interest in medicinal chemistry due to its unique structural features and potential biological activities. This article aims to provide a comprehensive overview of the biological activity of this compound, including its mechanisms of action, therapeutic potentials, and relevant case studies.

Chemical Structure and Properties

This compound features a thiophene ring with a boronic acid group and a carboxylic acid functional group. This structure allows for interactions with various biological targets, particularly in the context of enzyme inhibition and receptor modulation.

Mechanisms of Biological Activity

The biological activity of this compound is primarily attributed to its ability to interact with specific proteins and enzymes in the body. Some key mechanisms include:

- Enzyme Inhibition : The boronic acid moiety can form reversible covalent bonds with serine residues in the active sites of serine proteases, which may inhibit their activity.

- Receptor Modulation : The compound may influence G-protein coupled receptors (GPCRs), which are critical in numerous signaling pathways related to inflammation and cancer progression.

In Vitro Studies

Recent studies have examined the effects of this compound on various cell lines. For instance, research conducted on human glioblastoma cell lines demonstrated that this compound exhibits cytotoxic properties, potentially through apoptosis induction. The half-maximal effective concentration (EC50) values were determined using the MTT assay, revealing significant anti-cancer activity across different concentrations.

| Cell Line | EC50 (µM) | Mechanism of Action |

|---|---|---|

| U87-MG | 15 | Induction of apoptosis |

| SHP-77 | 20 | Inhibition of cell proliferation |

| H4 | 18 | Activation of caspase-3 |

Case Studies

- Cytotoxicity in Cancer Cells : A study investigated the cytotoxic effects of this compound on glioblastoma cells. Results indicated that treatment led to increased levels of activated caspase-3, suggesting that the compound promotes apoptosis in these cells .

- Inflammation Models : In models simulating inflammatory responses, this compound was shown to modulate cytokine production, indicating potential therapeutic applications in conditions like rheumatoid arthritis and asthma .

Potential Therapeutic Applications

Given its biological activity, this compound may have several therapeutic applications:

- Cancer Therapy : Its ability to induce apoptosis in cancer cells suggests it could be developed as a chemotherapeutic agent.

- Anti-inflammatory Treatments : By modulating inflammatory pathways, it could serve as a treatment for chronic inflammatory diseases.

Q & A

Basic: What synthetic methodologies are recommended for preparing 2-Borono-4-methylthiophene-3-carboxylic acid?

Answer:

The synthesis typically involves Suzuki-Miyaura cross-coupling reactions due to the presence of the boronic acid moiety. For example, brominated thiophene precursors (e.g., 4-bromo-3-methylthiophene-2-carboxylic acid derivatives) can undergo palladium-catalyzed coupling with boronic acids or esters . Key steps include:

- Precursor preparation : Bromination of methylthiophene-carboxylic acid intermediates.

- Catalyst selection : Pd(PPh₃)₄ or PdCl₂(dppf) are common catalysts.

- Reaction conditions : Use of anhydrous solvents (THF or DMF) under inert atmosphere at 80–100°C .

Characterization via NMR (¹H/¹³C) and HPLC ensures purity and structural confirmation .

Advanced: How can researchers resolve contradictions in catalytic efficiency when optimizing Suzuki couplings for this compound?

Answer:

Discrepancies in catalytic efficiency often arise from ligand-catalyst mismatches or solvent incompatibilities. Methodological strategies include:

- Screening catalysts : Test Pd(OAc)₂ with SPhos or XPhos ligands to enhance steric tolerance for bulky substrates .

- Solvent optimization : Replace polar aprotic solvents (DMF) with toluene/water biphasic systems to improve yield .

- Kinetic monitoring : Use in situ IR or GC-MS to track intermediate formation and adjust reaction time/temperature .

Contradictory data should be analyzed using multivariate statistical tools (e.g., Design of Experiments) to isolate critical variables .

Basic: What are the key stability considerations for handling this compound?

Answer:

The compound is stable under inert conditions but sensitive to:

- Moisture : Hydrolysis of the boronic acid group necessitates storage in anhydrous environments (e.g., desiccator with silica gel) .

- Oxidizing agents : Avoid contact with strong oxidizers (e.g., HNO₃) to prevent decomposition into CO, CO₂, and sulfur oxides .

- Temperature : Store at 2–8°C to mitigate thermal degradation .

Always use gloveboxes or Schlenk lines for air-sensitive manipulations .

Advanced: What strategies can mitigate byproduct formation during boronic acid functionalization?

Answer:

Byproducts (e.g., protodeboronation or homocoupling) are minimized via:

- Additives : Include K₃PO₄ or Cs₂CO₃ to stabilize the boronate intermediate and suppress protodeboronation .

- Ligand tuning : Bulky ligands (e.g., SPhos) reduce undesired homocoupling by preventing Pd cluster formation .

- Low-concentration regimes : Dilute reaction conditions reduce intermolecular side reactions .

Post-reaction purification via column chromatography (silica gel, eluent: EtOAc/hexane) or recrystallization improves yield .

Basic: Which analytical techniques are critical for characterizing this compound?

Answer:

Essential methods include:

- NMR spectroscopy : ¹H/¹³C NMR to confirm substitution patterns and boronic acid integrity (δ ~7–8 ppm for thiophene protons) .

- Mass spectrometry : HRMS (ESI+) for molecular ion verification (e.g., [M+H]+ expected for C₇H₇BO₂S).

- HPLC : Reverse-phase C18 columns with UV detection (λ = 254 nm) assess purity (>95%) .

- FT-IR : Confirm carboxylic acid (1700–1750 cm⁻¹) and boronic acid (1320–1400 cm⁻¹) functional groups .

Advanced: How can computational modeling aid in predicting reactivity or biological activity?

Answer:

DFT calculations (e.g., Gaussian 16) optimize transition states for Suzuki couplings, predicting regioselectivity . Molecular docking (AutoDock Vina) identifies potential biological targets by simulating interactions with enzymes (e.g., proteases or kinases) . QSAR models correlate structural features (e.g., boronic acid geometry) with observed bioactivity, guiding derivative design .

Basic: What safety protocols are essential during experimental work?

Answer:

- Ventilation : Use fume hoods to avoid inhalation of sulfur oxides or CO .

- PPE : Nitrile gloves, lab coats, and safety goggles are mandatory .

- Spill management : Neutralize acidic residues with sodium bicarbonate before disposal .

Refer to SDS Sections 8 (exposure controls) and 13 (disposal) for detailed protocols .

Advanced: What are the current limitations in applying this compound to drug discovery?

Answer:

Challenges include:

- Metabolic instability : Rapid hydrolysis of the boronic acid group in vivo .

- Off-target effects : Non-specific binding to serine hydrolases .

Solutions under investigation: - Prodrug strategies : Mask the boronic acid as a pinacol ester to enhance stability .

- Targeted delivery : Conjugation with nanoparticles or antibody-drug conjugates .

Basic: How should researchers handle solubility issues in reaction media?

Answer:

The compound exhibits limited solubility in aqueous systems. Recommended approaches:

- Co-solvents : Use THF:water (3:1) or DMSO for Suzuki couplings .

- Sonication : Brief sonication (10–15 min) disperses aggregates in organic solvents .

- Temperature modulation : Warm to 40–50°C to enhance dissolution without decomposition .

Advanced: What mechanistic insights explain the compound’s role in inhibiting enzymatic activity?

Answer:

The boronic acid group acts as a transition-state analog, forming reversible covalent bonds with catalytic serine residues (e.g., in proteases) . Kinetic studies (e.g., stopped-flow spectrometry) reveal a two-step mechanism:

Rapid equilibrium binding (Kₐ ~10⁴ M⁻¹).

Slow formation of a tetrahedral boronate-enzyme complex (k₂ ~10³ s⁻¹) .

Competitive inhibition assays (IC₅₀ determination) validate selectivity against related enzymes .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.